
5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylureido group, a tolylpropan group, and an oxadiazolium ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylureido Group: This step involves the reaction of phenyl isocyanate with an appropriate amine to form the phenylureido intermediate.
Synthesis of the Tolylpropan Group: The tolylpropan moiety can be synthesized through a Friedel-Crafts alkylation reaction, where toluene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Construction of the Oxadiazolium Ring: The oxadiazolium ring is formed through a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative under acidic conditions.
Final Assembly: The phenylureido intermediate, tolylpropan group, and oxadiazolium ring are then combined through a series of condensation and cyclization reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s unique structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and affecting cell viability.
相似化合物的比较
Similar Compounds
- 5-(3-Phenylureido)-3-(1-Phenylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide
- 5-(3-Phenylureido)-3-(1-P-tolylbutan-2-YL)-1,2,3-oxadiazol-3-ium bromide
- 5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium chloride
Uniqueness
5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets.
属性
IUPAC Name |
1-[3-[1-(4-methylphenyl)propan-2-yl]oxadiazol-3-ium-5-yl]-3-phenylurea;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2.BrH/c1-14-8-10-16(11-9-14)12-15(2)23-13-18(25-22-23)21-19(24)20-17-6-4-3-5-7-17;/h3-11,13,15H,12H2,1-2H3,(H-,20,21,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJSWMDGLVNFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)[N+]2=NOC(=C2)NC(=O)NC3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
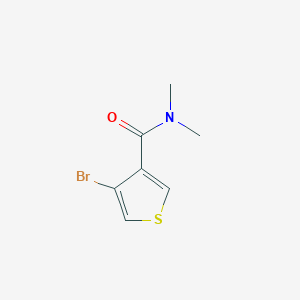
![1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene](/img/structure/B8119956.png)
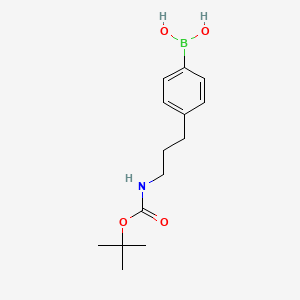
![[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8119965.png)
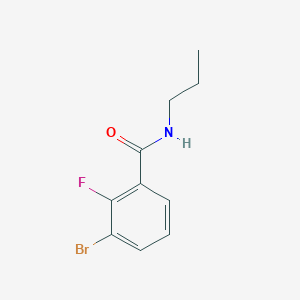
![Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, 3a-(4-chlorophenyl)hexahydro-1-oxo-5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8119987.png)
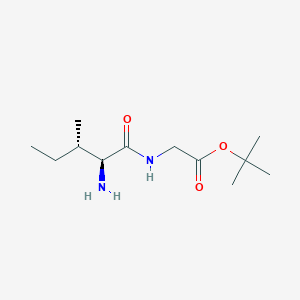
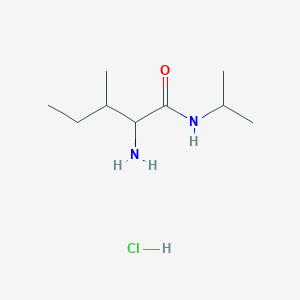
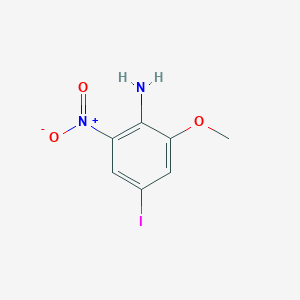
![4-[(3-Bromo-5-nitrophenyl)methyl]morpholine](/img/structure/B8120019.png)
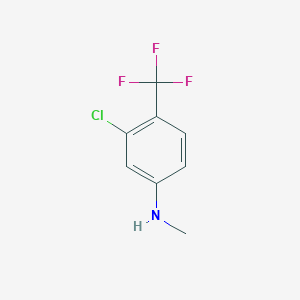
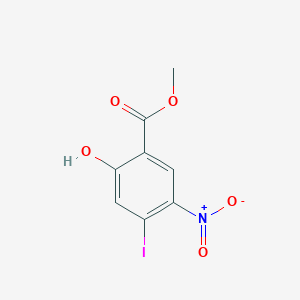
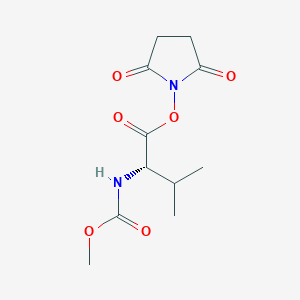
![N-[2-(3,4-dimethoxyphenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine](/img/structure/B8120074.png)
